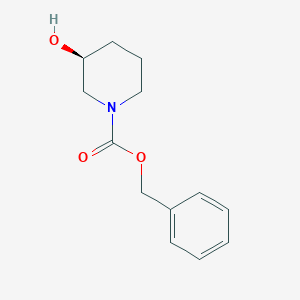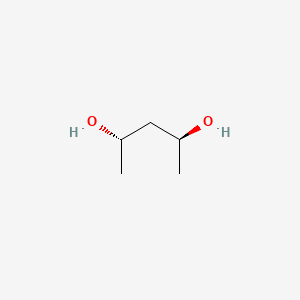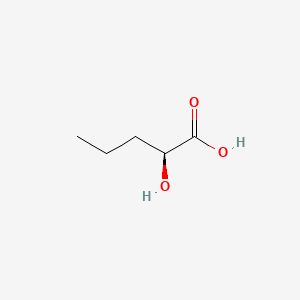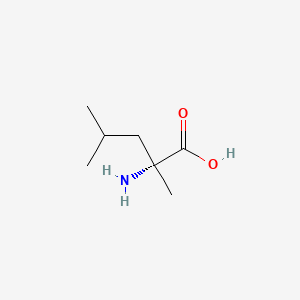
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10Cl2O4 . It is related to ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride and 3,4-Dichlorophenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorophenyl group and a dioxobutanoate group . The compound has a molecular weight of 289.11 g/mol . Computational studies on similar molecules suggest that the presence of the dichlorophenyl group can significantly influence the molecular structure and vibrational spectra .Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.11 g/mol, and its molecular formula is C12H10Cl2O4 . It has a complexity of 343 and a topological polar surface area of 60.4 Ų .Aplicaciones Científicas De Investigación
Chemical Synthesis
- Ethyl 4-aryl-2,4-dioxobutanoates are used in the stereoselective synthesis of cyclobutene derivatives, which can produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
- This compound also plays a role in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, demonstrating its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives
- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is used in the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, contributing to the creation of pyrazole derivatives (Obydennov et al., 2017).
Advanced Oxidation Processes
- The compound is involved in the degradation studies of 2,4-dichlorophenoxyacetic acid, particularly in processes like Fe3+/H2O2 and Fe3+/H2O2/UV, which are relevant in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).
Pharmaceutical and Medicinal Chemistry
- It is used in the synthesis of various pharmaceutical intermediates, such as in the creation of antiobesity agent rimonabant (Zhi-hui, 2007).
Propiedades
IUPAC Name |
ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKHGIRYXQBVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434274 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-67-8 | |
| Record name | ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)










